N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and a nitrophenyl substituent
Properties
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHXKLRHZNJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylphenyl compounds followed by coupling with chromene derivatives. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, amino-chromenes, and other functionalized aromatic compounds .
Scientific Research Applications
Scientific Research Applications of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
This compound is a chromene derivative with a chromene ring system fused with a carboxamide group and a nitrophenyl substituent. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions. The compound is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors. Additionally, it is utilized in developing advanced materials and as an intermediate in producing dyes and pigments.
Chemical Properties and Structure
The compound this compound has the molecular formula and a molecular weight of 338.3 g/mol. Key identifiers include:
- IUPAC Name: N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide
- InChI: InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21)
- InChI Key: JIWHXKLRHZNJLE-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC(=C(C(=C1)N+[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the nitro group to an amino group. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
The major products formed from these reactions include various substituted chromene derivatives, amino-chromenes, and other functionalized aromatic compounds.
Biological Activities
The biological activity of this compound is attributed to its ability to interact with various molecular targets.
- DNA Intercalation: The chromene structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
- Enzyme Inhibition: The nitrophenyl group can undergo reduction to form reactive intermediates that inhibit specific enzymes, contributing to its anticancer properties.
Antimicrobial Properties
This compound has demonstrated significant activity against various pathogens. For instance, minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Anticancer Activity
This compound has shown promise in cancer research:
- It induces apoptosis in cancer cells by inhibiting key signaling pathways.
- Studies indicate that it can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Evaluation: A study evaluated the compound's effectiveness against various bacterial strains, demonstrating potent activity with IC50 values significantly lower than standard antibiotics.
- Cytotoxicity Assays: In vitro assays on cancer cell lines such as MCF-7 showed that the compound exhibits cytotoxic effects, with a notable reduction in cell viability at higher concentrations.
- Molecular Docking Studies: Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene ring system can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethyl-6-nitrophenyl)acetamide
- N-(2,4-dimethyl-6-nitrophenyl)-4-fluorobenzamide
- 4,6-dimethyl-2-nitroaniline
Uniqueness
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined chromene and nitrophenyl structure, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .
Biological Activity
N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a notable compound within the class of chromene derivatives, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound features a chromene ring system fused with a carboxamide group and a nitrophenyl substituent. The general structure can be represented as:
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including:
- Nitration of 2,4-dimethylphenyl compounds.
- Coupling with chromene derivatives under acidic conditions, often utilizing solvents like dichloromethane.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The chromene structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
- Enzyme Inhibition : The nitrophenyl group can undergo reduction to form reactive intermediates that inhibit specific enzymes, contributing to its anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
This compound has shown promise in cancer research:
- It induces apoptosis in cancer cells by inhibiting key signaling pathways.
- Studies indicate that it can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating potent activity with IC50 values significantly lower than standard antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines such as MCF-7 showed that the compound exhibits cytotoxic effects, with a notable reduction in cell viability at higher concentrations .
- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | Structure | Moderate Anticancer |
| 4-hydroxycoumarin derivatives | Structure | Anticoagulant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
